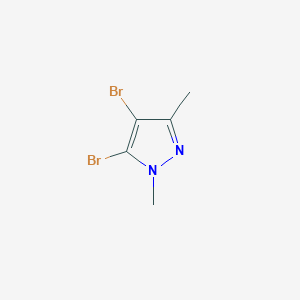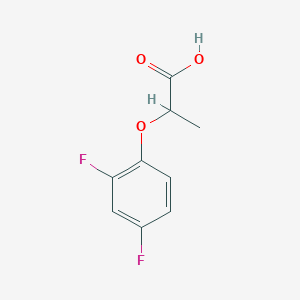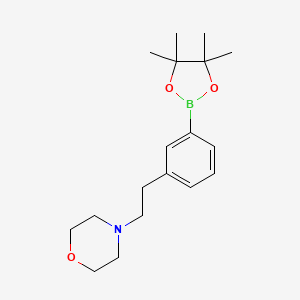
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine” is a type of organoboron compound. It contains a morpholine ring and a phenethyl group attached to a tetramethyl-1,3,2-dioxaborolane moiety .
Synthesis Analysis
The synthesis of such compounds often involves borylation reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT). These methods can provide information about bond lengths, bond angles, and molecular electrostatic potentials .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, solubility in different solvents, and refractive index can be measured .Aplicaciones Científicas De Investigación
-
Protein-based Layer-by-Layer Films : The layer-by-layer (LbL) coating method is based on the alternating deposition of macromolecules . This method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms . While the specific compound you mentioned isn’t referenced, it’s possible that similar compounds could be used in this context.
-
Photothermal Applications : Two-dimensional (2D) nanomaterials have become increasingly attractive in recent years due to their higher photothermal conversion efficiency . Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects . Again, while the specific compound isn’t mentioned, it’s possible that similar compounds could be used in this field.
-
Protein-based Layer-by-Layer Films : The layer-by-layer (LbL) coating method is based on the alternating deposition of macromolecules . This method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms . While the specific compound you mentioned isn’t referenced, it’s possible that similar compounds could be used in this context.
-
Photothermal Applications : Two-dimensional (2D) nanomaterials have become increasingly attractive in recent years due to their higher photothermal conversion efficiency . Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects . Again, while the specific compound isn’t mentioned, it’s possible that similar compounds could be used in this field.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-6-15(14-16)8-9-20-10-12-21-13-11-20/h5-7,14H,8-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGBEMSMXAGTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412014 |
Source


|
| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine | |
CAS RN |
364794-82-1 |
Source


|
| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

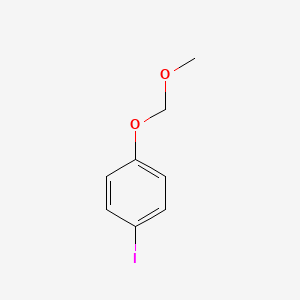
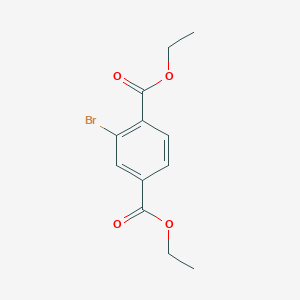
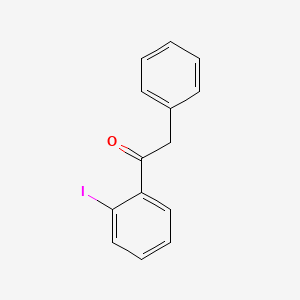
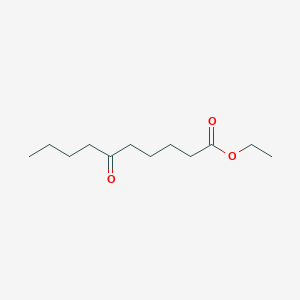
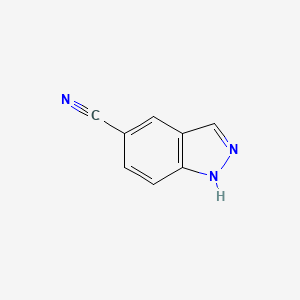
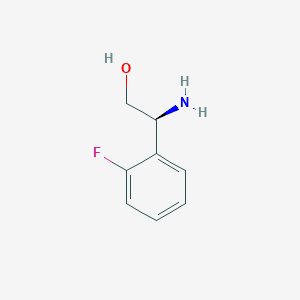
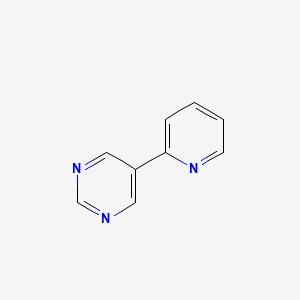
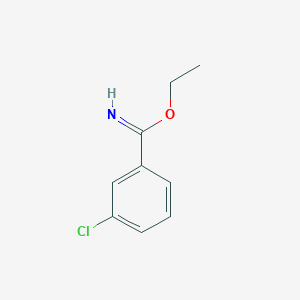
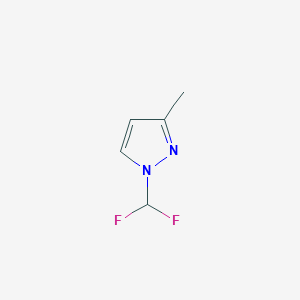
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)
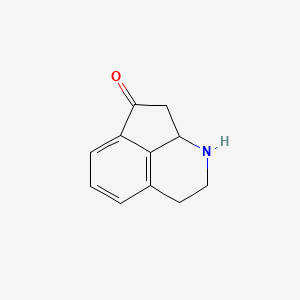
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)
